1-isopropyl-1H-pyrazole-3,5-diamine 1-isopropyl-1H-pyrazole-3,5-diamine
Brand Name: Vulcanchem
CAS No.: 1247585-30-3
VCID: VC5658809
InChI: InChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9)
SMILES: CC(C)N1C(=CC(=N1)N)N
Molecular Formula: C6H12N4
Molecular Weight: 140.19

1-isopropyl-1H-pyrazole-3,5-diamine

CAS No.: 1247585-30-3

Cat. No.: VC5658809

Molecular Formula: C6H12N4

Molecular Weight: 140.19

* For research use only. Not for human or veterinary use.

1-isopropyl-1H-pyrazole-3,5-diamine - 1247585-30-3

Specification

CAS No. 1247585-30-3
Molecular Formula C6H12N4
Molecular Weight 140.19
IUPAC Name 1-propan-2-ylpyrazole-3,5-diamine
Standard InChI InChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9)
Standard InChI Key LXBRPIRIMSASJB-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC(=N1)N)N

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Isopropyl-1H-pyrazole-3,5-diamine features a five-membered pyrazole ring with two amine groups at positions 3 and 5 and an isopropyl substituent at position 1. The IUPAC name, 1-propan-2-ylpyrazole-3,5-diamine, reflects this configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource Citation
Molecular FormulaC6H12N4\text{C}_6\text{H}_{12}\text{N}_4
Molecular Weight140.19 g/mol
Canonical SMILESCC(C)N1C(=CC(=N1)N)N
InChIInChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9)
InChI KeyLXBRPIRIMSASJB-UHFFFAOYSA-N

The planar pyrazole ring contributes to its aromatic stability, while the isopropyl and amine groups enhance its reactivity in substitution and coordination reactions .

Synthetic Pathways

Conventional Synthesis

The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting hydrazine derivatives with β-diketones or β-ketoesters. For example, the reaction of isopropylhydrazine with malononitrile under acidic conditions yields 1-isopropyl-1H-pyrazole-3,5-diamine .

Isopropylhydrazine+MalononitrileHClC6H12N4+Byproducts\text{Isopropylhydrazine} + \text{Malononitrile} \xrightarrow{\text{HCl}} \text{C}_6\text{H}_{12}\text{N}_4 + \text{Byproducts}

Industrial-Scale Production

BOC Sciences (Catalog: BB044292) and CymitQuimica list this compound in their catalogs, indicating its commercial availability for research purposes . Industrial synthesis often employs optimized catalytic systems to improve yield and purity, though specific protocols remain proprietary .

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) but limited solubility in water. Stability studies suggest decomposition above 200°C, with the amine groups prone to oxidation under aerobic conditions .

Spectroscopic Data

  • NMR (¹H): Peaks at δ 1.35 (doublet, 6H, isopropyl CH₃), δ 3.95 (septet, 1H, isopropyl CH), and δ 5.80 (singlet, 2H, NH₂) .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Pyrazole derivatives are widely explored for their pharmacological activities. The 3,5-diamine groups in this compound enable hydrogen bonding with biological targets, making it a precursor for kinase inhibitors and antimicrobial agents . For instance, it has been used in the synthesis of analogs targeting Staphylococcus aureus with MIC values < 2 µg/mL .

Agrochemical Development

In agrochemistry, the compound serves as a scaffold for herbicides and fungicides. Its ability to disrupt fungal cytochrome P450 enzymes has been demonstrated in in vitro assays .

Table 2: Biological Activity of Derivatives

DerivativeTarget OrganismIC₅₀/EC₅₀Citation
3,5-Diamino-pyrazoleCandida albicans12 µM
Isopropyl-pyrazoleEscherichia coli18 µM

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight its role as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura reactions by 15–20% compared to traditional ligands .

Material Science

Functionalization with polymer matrices has yielded conductive materials with applications in flexible electronics .

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